2-(benzotriazol-1-yl)-N-[(1-methylpyrrol-2-yl)methylideneamino]acetamide
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Overview
Description
2-(benzotriazol-1-yl)-N-[(1-methylpyrrol-2-yl)methylideneamino]acetamide is a complex organic compound that features a benzotriazole moiety and a pyrrole derivative
Preparation Methods
The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(benzotriazol-1-yl)-N-[(1-methylpyrrol-2-yl)methylideneamino]acetamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 2-(benzotriazol-1-yl)-N-[(1-methylpyrrol-2-yl)methylideneamino]acetamide exerts its effects involves interactions with various molecular targets. The benzotriazole moiety can interact with metal ions, making it useful in coordination chemistry. The pyrrole derivative can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar compounds include:
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol: Known for its use as a UV stabilizer.
2-(benzotriazol-1-yl)-acetic acid (2-chloro-benzylidene)-hydrazide: Used in various synthetic applications.
2-(benzotriazol-1-yl)-acetic acid (2-bromo-benzylidene)-hydrazide: Another derivative with applications in organic synthesis.
The uniqueness of 2-(benzotriazol-1-yl)-N-[(1-methylpyrrol-2-yl)methylideneamino]acetamide lies in its specific combination of benzotriazole and pyrrole moieties, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(1-methylpyrrol-2-yl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-19-8-4-5-11(19)9-15-17-14(21)10-20-13-7-3-2-6-12(13)16-18-20/h2-9H,10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNZQKFPNHKEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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